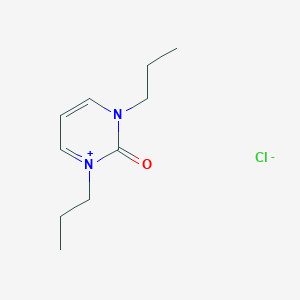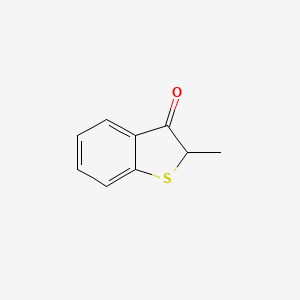
1,3-Dimethoxypropan-2-yl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxypropan-2-yl prop-2-enoate is an organic compound with the molecular formula C8H14O4. It is a derivative of prop-2-enoic acid (acrylic acid) and is characterized by the presence of two methoxy groups attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethoxypropan-2-yl prop-2-enoate can be synthesized through the esterification of 1,3-dimethoxypropan-2-ol with acrylic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of acidic ion exchange resins as catalysts can also be employed to streamline the esterification process. Additionally, azeotropic distillation techniques may be used to remove water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethoxypropan-2-yl prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dimethoxypropan-2-yl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and structural features.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, where its ester functionality can undergo polymerization reactions to form useful materials.
Mécanisme D'action
The mechanism of action of 1,3-dimethoxypropan-2-yl prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. Additionally, the presence of methoxy groups can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethoxypropan-2-one: A related compound with a ketone group instead of an ester group.
1,3-Dimethoxypropan-2-yl oleate: An ester of oleic acid with similar structural features.
(Z)-1,3-Dimethoxypropan-2-yl icos-11-enoate: Another ester with a longer carbon chain.
Uniqueness
1,3-Dimethoxypropan-2-yl prop-2-enoate is unique due to its combination of methoxy groups and an ester functionality, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo polymerization reactions makes it particularly valuable in the production of advanced materials.
Propriétés
Numéro CAS |
54843-05-9 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
1,3-dimethoxypropan-2-yl prop-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-4-8(9)12-7(5-10-2)6-11-3/h4,7H,1,5-6H2,2-3H3 |
Clé InChI |
WDEIYXBQLBYVBO-UHFFFAOYSA-N |
SMILES canonique |
COCC(COC)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan](/img/structure/B14637754.png)
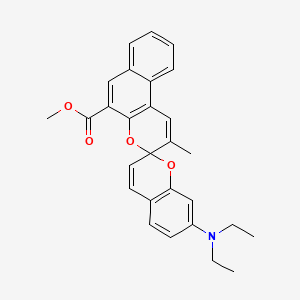
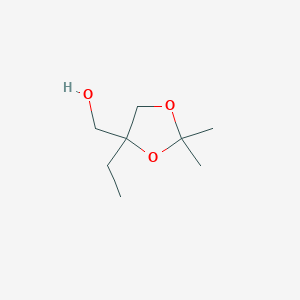
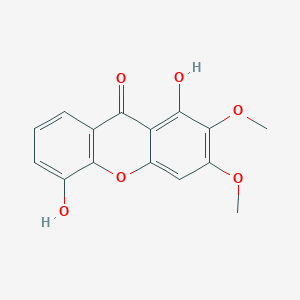
![1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B14637794.png)
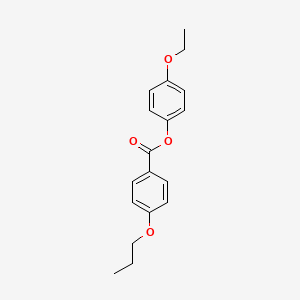
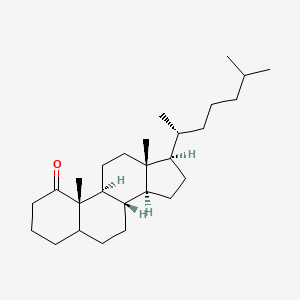
![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)

![2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one](/img/structure/B14637831.png)
